molecular formula C₉H₁₁D₃O₂ B1162357 Diallylacetic Acid Methyl-d3 Ester

Diallylacetic Acid Methyl-d3 Ester

Cat. No.: B1162357
M. Wt: 157.22
Attention: For research use only. Not for human or veterinary use.
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Description

Diallylacetic Acid Methyl-d3 Ester is a deuterated methyl ester derivative of diallylacetic acid, where three hydrogen atoms in the methyl group are replaced by deuterium (²H or D). This isotopic substitution enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, as the deuterium label improves analytical precision by reducing background noise and enabling precise tracking in metabolic pathways .

Deuterated esters like this are critical in pharmacological and biochemical research, particularly as internal standards for quantifying metabolites or active compounds in complex biological matrices . Their stability and isotopic distinction make them indispensable in drug development and metabolic profiling.

Properties

Molecular Formula

C₉H₁₁D₃O₂

Molecular Weight

157.22

Synonyms

2-(2-Propenyl)-4-pentenoic Acid Methyl-d3 Ester;  2-Allyl-4-pentenoic Acid Methyl-d3 Ester;  Methyl-d3 2-(2-Propenyl)-4-pentenoate;  Methyl-d3 2-(Prop-2’-enyl)-4-pentenoate;  Methyl-d3 2-Allyl-4-pentenoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Diallylacetic Acid Methyl-d3 Ester with structurally or functionally analogous esters, emphasizing molecular properties, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight Key Applications Research Findings References
This compound C₈H₁₁D₃O₂* ~157.23* Internal standard, metabolic tracking Deuterium enhances MS/NMR sensitivity
8-O-Acetylshanzhiside Methyl Ester C₁₉H₂₆O₁₁ 430.40 Pharmacological research, reference standard Exhibits cytotoxic activity in cell studies
Methyl Diphenylacetate C₁₅H₁₄O₂ 226.27 Chemical intermediate High melting point (72–74°C)
Methyl Palmitate C₁₇H₃₄O₂ 270.45 Bioactive extract component Induces apoptosis in neuroblastoma cells
Dimethyl Carbonate C₃H₆O₃ 90.08 Green solvent, reagent Low toxicity, used in sustainable chemistry
Methotrexate-methyl-d3 Dimethyl Ester C₂₀H₂₀D₃N₈O₅ 471.45 Bioanalytical internal standard Quantifies methotrexate in metabolic studies

*Estimated based on analogous deuterated esters.

Structural and Functional Comparisons

Deuterated Esters: Methotrexate-methyl-d3 Dimethyl Ester and 2-Dodecyltetradecanoic Acid Methyl-d3 Ester share the deuterium-labeling strategy with this compound. These compounds are pivotal in MS-based quantification due to their isotopic stability and minimal interference with endogenous analytes . Key Difference: Unlike Methotrexate-methyl-d3, which is a complex antifolate derivative, this compound is a simpler fatty acid ester, likely used in lipid metabolism studies.

Fatty Acid Methyl Esters: Methyl Palmitate (C₁₇H₃₄O₂) and Octadecanoic Acid Methyl Ester are bioactive components in algal extracts, demonstrating cytotoxic effects on cancer cells . In contrast, this compound is synthetic and non-bioactive, serving purely as an analytical tool.

Aromatic Esters :

  • Methyl Diphenylacetate (C₁₅H₁₄O₂) and 8-O-Acetylshanzhiside Methyl Ester (C₁₉H₂₆O₁₁) are structurally complex, with aromatic or heterocyclic backbones. These esters are used as intermediates or reference standards in drug synthesis , whereas this compound is tailored for isotopic labeling.

Carbonate Esters: Dimethyl Carbonate (C₃H₆O₃) is a non-deuterated ester with applications in green chemistry. Its low molecular weight and environmental compatibility contrast with the specialized analytical role of deuterated esters .

Research Implications

  • Deuterated Compounds: The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, enabling longer tracking windows in vivo .
  • Bioactive vs. Analytical Use : While methyl palmitate and 8-O-acetylshanzhiside methyl ester directly interact with biological systems, deuterated esters like this compound are inert tracers, highlighting their complementary roles in research .

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